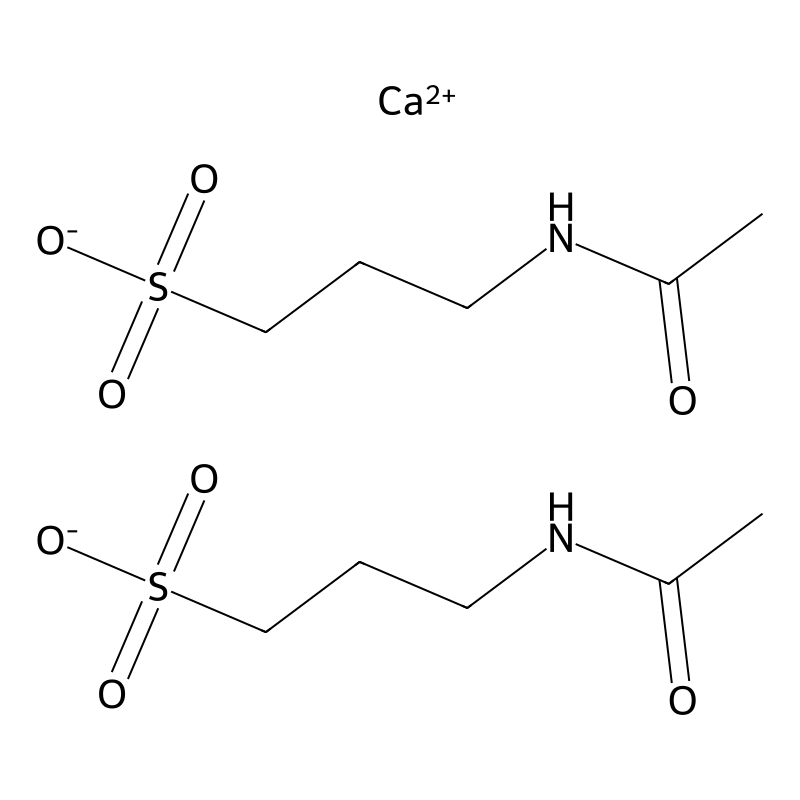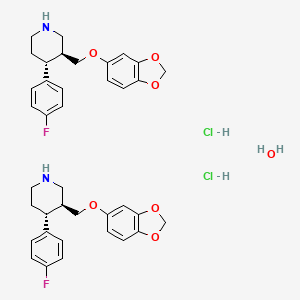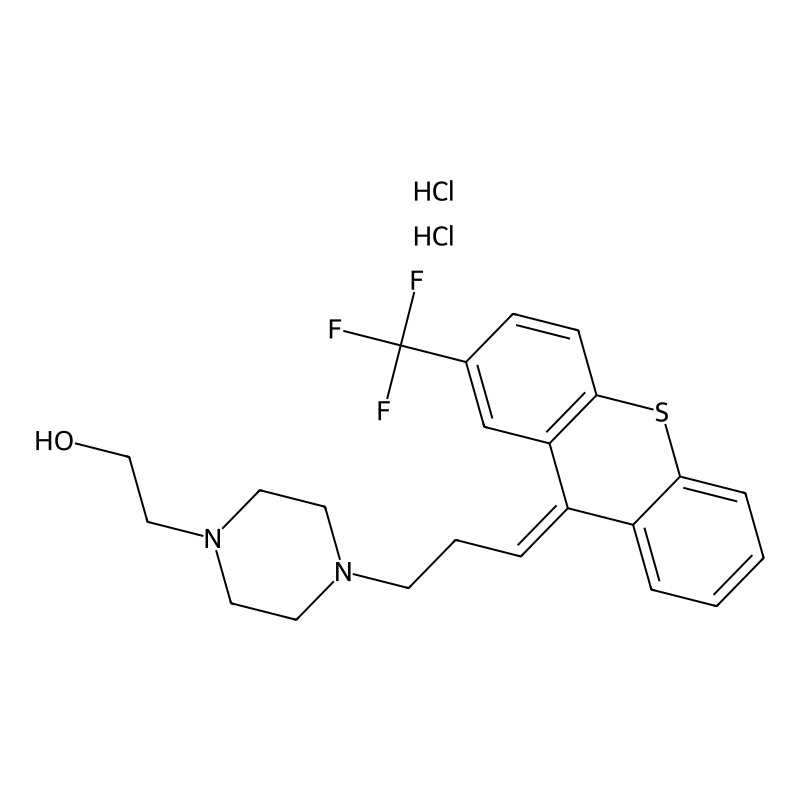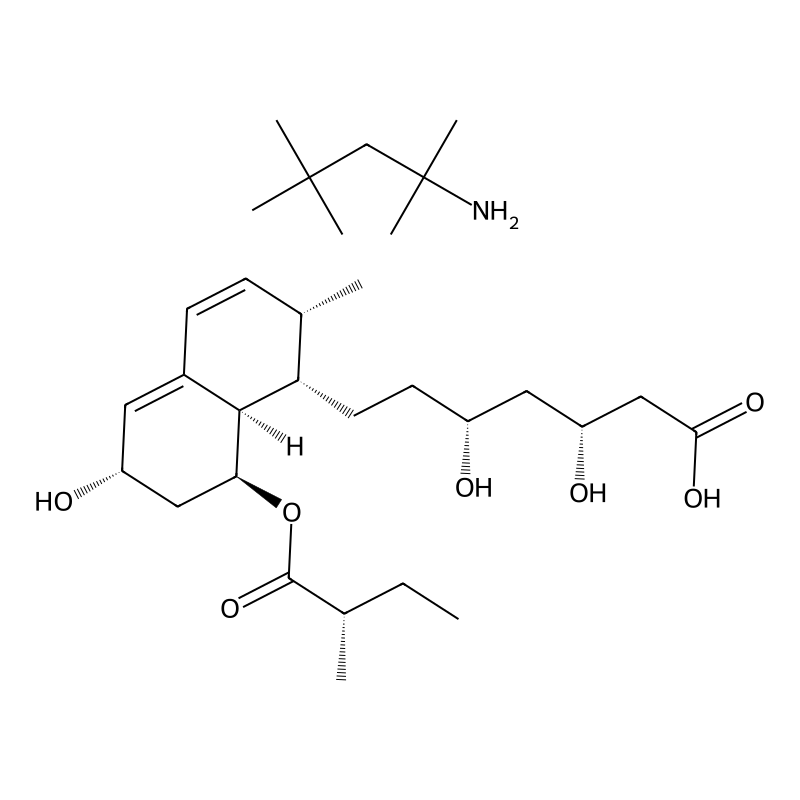Pharmacopeia & Metrological Institutes Standards
CAS No.:77337-73-6
Molecular Formula:C5H11CaNO4S
Molecular Weight:221.29 g/mol
Availability:
In Stock
CAS No.:110429-35-1
Molecular Formula:C38H42F2N2O7
Molecular Weight:676.7 g/mol
Availability:
In Stock
CAS No.:156-51-4
Molecular Formula:C8H14N2O4S
Molecular Weight:234.28 g/mol
Availability:
In Stock
CAS No.:130693-82-2
Molecular Formula:C10H17ClN2O4S3
Molecular Weight:360.9 g/mol
Availability:
In Stock
CAS No.:2413-38-9
Molecular Formula:C23H27Cl2F3N2OS
Molecular Weight:507.4 g/mol
Availability:
In Stock
CAS No.:151006-14-3
Molecular Formula:C31H55NO7
Molecular Weight:553.781
Availability:
In Stock





